Zafirlukast Impurity F-d7 is a derivative of zafirlukast, a leukotriene receptor antagonist primarily used in the management of asthma and other pulmonary disorders. This compound, classified as an impurity, is relevant in the pharmaceutical industry for quality control and analytical chemistry. Zafirlukast itself is known for its efficacy in preventing asthma symptoms and reducing the frequency of asthma attacks, particularly in patients aged five and older .
Zafirlukast Impurity F-d7 is synthesized during the manufacturing process of zafirlukast. Impurities like F-d7 can arise from various chemical reactions and degradation processes that occur during drug formulation. The identification and characterization of such impurities are crucial for ensuring the safety and effectiveness of pharmaceutical products .
Zafirlukast Impurity F-d7 falls under the category of pharmaceutical impurities, specifically process-related impurities. These are by-products formed during the synthesis or degradation of the active pharmaceutical ingredient. The classification helps in understanding their potential impact on drug quality and safety .
The synthesis of Zafirlukast Impurity F-d7 involves several steps typically executed under controlled laboratory conditions. The primary method employed for isolating impurities like F-d7 is gradient reverse phase high-performance liquid chromatography (HPLC). This technique allows for the separation of various components based on their chemical properties .
The molecular formula for Zafirlukast Impurity F-d7 is , with a molecular weight of 868.01 g/mol. The structure consists of multiple functional groups characteristic of zafirlukast derivatives, including aromatic rings and amine functionalities.
Zafirlukast Impurity F-d7 can participate in various chemical reactions typical for its structure:
The reactions involved in synthesizing this impurity often require careful control of temperature, pressure, and reaction time to minimize unwanted by-products and maximize yield.
Relevant data regarding these properties are critical for formulating effective pharmaceutical applications and ensuring proper handling during synthesis .
Zafirlukast Impurity F-d7 is primarily utilized in:
Understanding impurities like Zafirlukast Impurity F-d7 is essential for maintaining high-quality standards in pharmaceutical manufacturing processes, ensuring patient safety, and enhancing therapeutic efficacy .
Zafirlukast Impurity F-d7 (cyclopentyl N-[3-[[2-methoxy-4-[[3-[[2-methoxy-4-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate) is a deuterated dimeric impurity of the asthma drug zafirlukast. Its characterization is critical in pharmaceutical quality control due to its role as an analytical reference standard. The deuterium atoms (d7) at key positions enable its use as an internal standard in mass spectrometry, allowing precise quantification of the non-deuterated impurity (Zafirlukast Impurity F) during drug substance analysis [1] [6]. This impurity arises during synthesis or storage as a dimerization byproduct, and its control is mandated by regulatory agencies to ensure drug efficacy and safety. The presence of such impurities—even at low concentrations—can alter the pharmacological profile of the active pharmaceutical ingredient (API), necessitating rigorous monitoring during manufacturing and stability studies [2] [5].
International regulatory guidelines (ICH Q3A/B) require identification, quantification, and toxicological assessment of impurities exceeding thresholds of 0.10% in new drug substances. Zafirlukast Impurity F-d7 supports compliance with these regulations by enabling accurate measurement of its non-deuterated counterpart. As a stable isotope-labeled compound, it is essential for:
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2